

Head-to-Head Comparison of BI-8668 and Other Investigational ENaC Inhibitors

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Compound of Interest

Compound Name: BI-8668

Cat. No.: B15584895

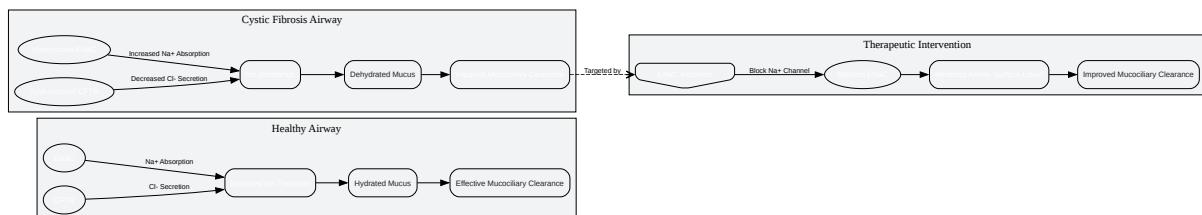
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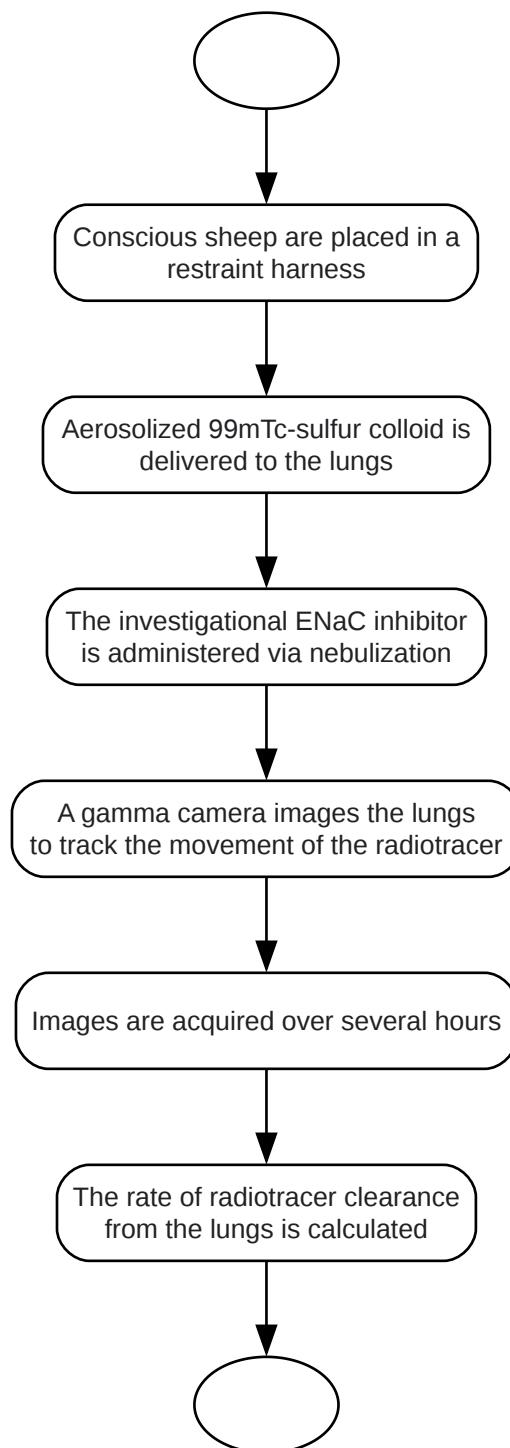
For Researchers, Scientists, and Drug Development Professionals

The epithelial sodium channel (ENaC) has been a key therapeutic target in cystic fibrosis (CF) research for its role in airway surface liquid dehydration. Inhibition of ENaC is a promising, mutation-agnostic approach to restore mucociliary clearance. This guide provides a head-to-head comparison of the preclinical data for **BI-8668**, a potent ENaC inhibitor, against other investigational drugs in the same class.

Mechanism of Action: ENaC Inhibition

In healthy airways, a balance between ENaC-mediated sodium absorption and CFTR-mediated chloride secretion maintains airway surface liquid homeostasis, which is crucial for mucociliary clearance.^[1] In cystic fibrosis, dysfunctional CFTR leads to ENaC hyperactivation, resulting in excessive sodium and fluid absorption, dehydrated mucus, and impaired mucociliary clearance. ^[1] ENaC inhibitors aim to block this excessive sodium absorption, thereby rehydrating the airway surface and restoring mucus transport.





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References

- 1. ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]
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